molecular formula C6H13N3O3 B1265365 DL-Citrulline CAS No. 627-77-0

DL-Citrulline

Cat. No.: B1265365
CAS No.: 627-77-0
M. Wt: 175.19 g/mol
InChI Key: RHGKLRLOHDJJDR-UHFFFAOYSA-N
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Description

DL-Citrulline is a non-essential amino acid with the molecular formula C₆H₁₃N₃O₃. It is a racemic mixture of D- and L- forms of citrulline. The compound was first isolated from watermelon (Citrullus lanatus), which is reflected in its name. This compound plays a crucial role in the urea cycle, helping the body to eliminate ammonia, a toxic byproduct of protein metabolism. It is also involved in the production of nitric oxide, which is essential for vascular health.

Mechanism of Action

Target of Action

DL-Citrulline, also known as L-Citrulline, primarily targets the urea cycle and nitric oxide (NO) synthesis in the body . It is a non-essential amino acid and a precursor of arginine . The conversion of peptidyl-arginine to peptidyl-citrulline plays an important role in promoting tumorigenesis and autoimmunity .

Mode of Action

L-Citrulline is converted to L-Arginine by the enzyme argininosuccinate synthase . L-Arginine is then responsible for citrulline’s therapeutic effects . Many of L-Arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO .

Biochemical Pathways

L-Citrulline plays a crucial role in the urea cycle , which is the pathway by which mammals excrete ammonia by converting it into urea . It is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .

Result of Action

L-Citrulline has been claimed to promote energy levels, stimulate the immune system, and help detoxify ammonia (a cell toxin) . It has exhibited hypoglycemic and anti-inflammatory effects in most animal studies . It also plays an important role in widening your blood vessels (vasodilation) and may play a part in muscle building .

Action Environment

The action, efficacy, and stability of L-Citrulline can be influenced by various environmental factors. For instance, the concentration of L-Citrulline in watermelon, its main natural source, depends on the type of cultivar and usually ranges between 0.7 and 3.6 g/kg of fresh weight . This suggests that the environmental conditions under which the watermelon is grown could potentially affect the bioavailability of L-Citrulline.

Biochemical Analysis

Biochemical Properties

DL-Citrulline participates in several biochemical reactions. One of its primary roles is in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate by the enzyme ornithine transcarbamylase. This compound is then converted to arginine by the enzyme argininosuccinate synthase and argininosuccinate lyase. This conversion is essential for the production of nitric oxide, a molecule that plays a critical role in vasodilation and blood flow regulation. Additionally, this compound interacts with nitric oxide synthase, which catalyzes the production of nitric oxide from arginine .

Cellular Effects

This compound has various effects on different cell types and cellular processes. In endothelial cells, this compound enhances the production of nitric oxide, leading to improved vasodilation and blood flow. This effect is beneficial for cardiovascular health and can improve exercise performance by increasing oxygen and nutrient delivery to muscles. In immune cells, this compound modulates the production of reactive oxygen species and cytokines, which are involved in inflammation and immune responses. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating the availability of arginine and nitric oxide .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions with biomolecules. This compound is taken up by cells through specific transporters and is converted to arginine by the enzymes argininosuccinate synthase and argininosuccinate lyase. Arginine is then used by nitric oxide synthase to produce nitric oxide, which acts as a signaling molecule to induce vasodilation and other physiological effects. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in nitric oxide production and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that this compound supplementation can lead to sustained improvements in nitric oxide production, blood flow, and exercise performance. The effects may diminish over time if the supplementation is discontinued, indicating the importance of continuous intake for maintaining its benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to improve cardiovascular function, enhance exercise performance, and modulate immune responses without causing adverse effects. High doses of this compound may lead to toxicity and adverse effects, such as gastrointestinal discomfort and alterations in metabolic processes. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the urea cycle and nitric oxide synthesis. In the urea cycle, this compound is synthesized from ornithine and carbamoyl phosphate and is converted to arginine. This process is crucial for the detoxification of ammonia and the production of nitric oxide. This compound also interacts with various enzymes and cofactors involved in these pathways, including ornithine transcarbamylase, argininosuccinate synthase, argininosuccinate lyase, and nitric oxide synthase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific amino acid transporters. Once inside the cells, this compound is converted to arginine, which can then be used for nitric oxide production or other metabolic processes. This compound is also distributed to various tissues, including the liver, kidneys, and muscles, where it exerts its physiological effects. The transport and distribution of this compound are essential for its bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it participates in the urea cycle and nitric oxide synthesis. This compound may also be found in other cellular compartments, such as the mitochondria, where it can influence energy metabolism and other cellular functions. The localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group. The δ-amino group is then formylated with carbamide. The copper ions are removed using sulfides or organic acids, releasing this compound in satisfactory yield .

Industrial Production Methods

Industrial production of this compound typically involves the hydrolysis of L-arginine under alkaline conditions. This method is preferred due to its efficiency and suitability for large-scale production. it requires careful control of reaction conditions to minimize by-products such as ornithine and urea .

Chemical Reactions Analysis

Types of Reactions

DL-Citrulline undergoes several types of chemical reactions, including:

    Hydrolysis: Conversion of L-arginine to this compound.

    Oxidation: Involves the formation of nitric oxide from this compound.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Hydrolysis: Alkaline conditions using sodium hydroxide.

    Oxidation: Catalyzed by nitric oxide synthase.

    Substitution: Various organic solvents and catalysts.

Major Products

    Nitric oxide: Formed during the oxidation of this compound.

    Ornithine: A by-product of hydrolysis reactions.

Scientific Research Applications

DL-Citrulline has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-Citrulline is often compared to other amino acids such as L-arginine and L-ornithine:

This compound stands out due to its dual role in both the urea cycle and nitric oxide production, making it a unique and valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-5-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGKLRLOHDJJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861910
Record name 2‐Amino‐5‐(carbamoylamino)pentanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40861910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-77-0, 13594-51-9, 372-75-8
Record name DL-Citrulline
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Record name Citrulline, (+/-)-
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Record name citrulline
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Record name DL-2-amino-5-ureidovaleric acid
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Record name CITRULLINE, (±)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: DL-Citrulline serves as a key differentiating factor in classifying Brucella species. While all biotypes of Brucella suis can oxidize this compound, Brucella melitensis lacks this ability. [, ] This metabolic distinction aids in accurate species identification.

A: All biotypes of Brucella suis can metabolize this compound, while Brucella abortus cannot. This metabolic difference helps distinguish between these two closely related species. []

A: Research suggests that some microorganisms, like the phycomycete Catenaria anguillulae, can utilize this compound as a sole nitrogen source, although it might not be the most efficient one. [, ]

A: this compound, or a closely related metabolite, acts as a direct precursor in the biosynthesis of sinefungin, a nucleoside antifungal antibiotic produced by Streptomyces griseolus. [] Experiments using 14C-labeled this compound confirmed its incorporation into the antibiotic. []

A: Studies on infant gut microbiota revealed that exclusively breastfed infants exhibited a higher abundance of this compound in their fecal samples compared to mixed-fed or formula-fed infants. [] This difference highlights the impact of feeding practices on gut microbial metabolism and metabolite production.

A: Neonate larvae of the cotton bollworm (Helicoverpa armigera) exhibit a strong attraction to this compound present in cotton. [] This suggests a potential role of this compound in the feeding behavior and host plant selection of this agricultural pest.

A: this compound utilization patterns are employed in the taxonomic classification of bacteria, particularly within the genus Alcaligenes. [] Notably, strains belonging to the high GC content cluster, including Alcaligenes denitrificans, Alcaligenes ruhlandii, and Achromobacter xylosoxidans, can assimilate this compound, unlike those in the low GC cluster. [] This metabolic characteristic aids in differentiating these bacterial species.

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